molecular formula C22H28N2O4S B395126 2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B395126
M. Wt: 416.5g/mol
InChI Key: RRCGURWTFBCBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an ethylphenoxy group, a piperidino sulfonyl group, and an acetamide moiety.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C22H28N2O4S/c1-3-18-7-11-20(12-8-18)28-16-22(25)23-19-9-13-21(14-10-19)29(26,27)24-15-5-4-6-17(24)2/h7-14,17H,3-6,15-16H2,1-2H3,(H,23,25)

InChI Key

RRCGURWTFBCBJO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the ethylphenoxy acetamide intermediate. This intermediate is then reacted with 4-[(2-methylpiperidino)sulfonyl]phenyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-N~1~-{4-[(methylanilino)sulfonyl]phenyl}acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group and the piperidino sulfonyl moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

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